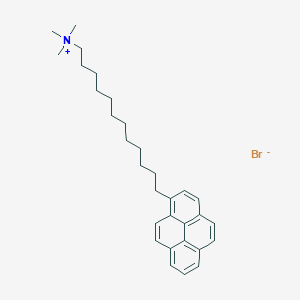
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide is a chemical compound known for its unique structure and properties It is a quaternary ammonium salt that features a pyrene moiety attached to a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The general synthetic route can be summarized as follows:
Starting Materials: Pyrene, 1-bromododecane, and trimethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetone or ethanol. The mixture is heated under reflux to facilitate the reaction.
Procedure: Pyrene is first brominated to form 1-bromopyrene. This intermediate is then reacted with 1-bromododecane to form 12-(pyren-1-yl)dodecane. Finally, this compound is quaternized with trimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrene moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, cyanide, and thiolate ions.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substitution of the bromide ion with a hydroxide ion yields the corresponding alcohol.
Oxidation: Oxidation of the pyrene moiety can produce pyrenequinone derivatives.
Reduction: Reduction can lead to the formation of pyrene-based hydrocarbons.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: The compound is employed in studying membrane dynamics and interactions due to its amphiphilic nature.
Industry: The compound is used in the development of advanced materials, such as sensors and catalysts, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with cell membranes, proteins, and nucleic acids due to its amphiphilic nature.
Pathways Involved: It can insert into lipid bilayers, affecting membrane fluidity and permeability. The pyrene moiety can also intercalate into DNA, affecting its structure and function.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-Trimethyl-1-dodecanaminium bromide: Similar structure but lacks the pyrene moiety.
N,N,N-Trimethyl-1-hexadecanaminium bromide: Longer alkyl chain but no pyrene moiety.
N,N,N-Trimethyl-1-octadecanaminium bromide: Even longer alkyl chain, used in similar applications but with different properties.
Uniqueness
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to interact with aromatic systems. This makes it particularly useful in applications requiring fluorescence tracking and imaging.
Propiedades
Número CAS |
90936-83-7 |
|---|---|
Fórmula molecular |
C31H42BrN |
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
trimethyl(12-pyren-1-yldodecyl)azanium;bromide |
InChI |
InChI=1S/C31H42N.BrH/c1-32(2,3)24-13-11-9-7-5-4-6-8-10-12-15-25-18-19-28-21-20-26-16-14-17-27-22-23-29(25)31(28)30(26)27;/h14,16-23H,4-13,15,24H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
WPQHGLKKKBUXCW-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


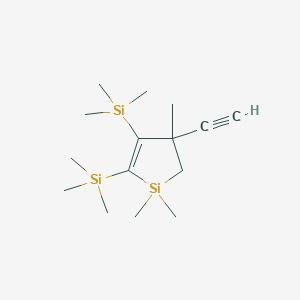
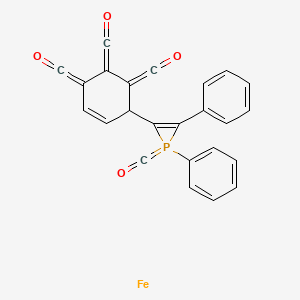


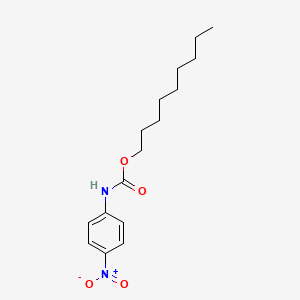
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)
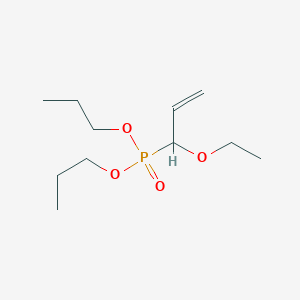

![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)


![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)
